molecular formula C21H26N2O5S2 B394973 N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

Cat. No.: B394973
M. Wt: 450.6g/mol
InChI Key: KUIPXELZWVQARA-UHFFFAOYSA-N
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Description

N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The starting materials often include 2,6-dimethylphenol, morpholine, and methylsulfanylbenzenesulfonyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. The methylsulfanyl group can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,6-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzothiophene-2-carboxamide
  • N,N-Dimethyl-2-(morpholin-4-yl)ethanamine

Uniqueness

N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the sulfonamide group makes it particularly versatile in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6g/mol

IUPAC Name

N-[2,6-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O5S2/c1-15-12-17(28-14-20(24)23-8-10-27-11-9-23)13-16(2)21(15)22-30(25,26)19-6-4-18(29-3)5-7-19/h4-7,12-13,22H,8-11,14H2,1-3H3

InChI Key

KUIPXELZWVQARA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)OCC(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)OCC(=O)N3CCOCC3

Origin of Product

United States

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